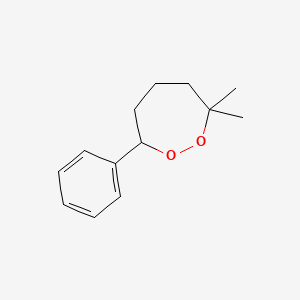
3,3-Dimethyl-7-phenyl-1,2-dioxepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-7-phenyl-1,2-dioxepane is an organic compound belonging to the class of cyclic ketene acetals This compound is characterized by a seven-membered ring containing two oxygen atoms and a phenyl group attached to the seventh carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-7-phenyl-1,2-dioxepane typically involves the radical ring-opening polymerization (rROP) of cyclic ketene acetals. This method allows for the incorporation of labile groups into the main chain of vinyl polymers, resulting in degradable materials . The reaction conditions often include the use of radical initiators and specific temperatures to facilitate the ring-opening process .
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization processes using advanced reactors and controlled environments to ensure the consistency and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-7-phenyl-1,2-dioxepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, RNH₂) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3,3-Dimethyl-7-phenyl-1,2-dioxepane has several scientific research applications, including:
Polymer Chemistry: It is used in the synthesis of degradable polymers through radical ring-opening polymerization.
Material Science: The compound’s unique structure makes it suitable for developing advanced materials with specific properties, such as high thermal stability and mechanical strength.
Biology and Medicine: Research is ongoing to explore its potential in drug delivery systems and biodegradable implants.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-7-phenyl-1,2-dioxepane primarily involves radical ring-opening polymerization. The process starts with the initiation of a radical species, which attacks the cyclic ketene acetal, leading to the ring-opening and formation of a polymer chain. The presence of labile groups in the polymer backbone allows for controlled degradation under specific conditions .
Comparison with Similar Compounds
Similar Compounds
2-Methylene-1,3-dioxepane: Another cyclic ketene acetal with similar polymerization behavior.
5,6-Benzo-2-methylene-1,3-dioxepane: A compound with a benzene ring fused to the dioxepane structure, offering different properties.
Uniqueness
3,3-Dimethyl-7-phenyl-1,2-dioxepane stands out due to its specific structural features, such as the presence of a phenyl group and two methyl groups, which influence its reactivity and the properties of the resulting polymers. Its ability to form degradable polymers with unique properties makes it valuable in various applications .
Properties
CAS No. |
79889-26-2 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3,3-dimethyl-7-phenyldioxepane |
InChI |
InChI=1S/C13H18O2/c1-13(2)10-6-9-12(14-15-13)11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3 |
InChI Key |
VFRMLDMTZIDVOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(OO1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















